molecular formula C19H18ClF6NO B8089995 (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride CAS No. 131180-54-6

(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride

Cat. No.: B8089995
CAS No.: 131180-54-6
M. Wt: 425.8 g/mol
InChI Key: DISFHZQJROMOKB-NTISSMGPSA-N
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Description

(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride is a chiral organic compound characterized by a pyrrolidine core substituted with two 4-(trifluoromethyl)phenyl groups and a methanol moiety, forming a tertiary alcohol. The trifluoromethyl (CF₃) groups are critical for modulating electronic and steric properties, often improving metabolic stability and target binding in drug candidates. While specific pharmacological data are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

[(2S)-pyrrolidin-2-yl]-bis[4-(trifluoromethyl)phenyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6NO.ClH/c20-18(21,22)14-7-3-12(4-8-14)17(27,16-2-1-11-26-16)13-5-9-15(10-6-13)19(23,24)25;/h3-10,16,26-27H,1-2,11H2;1H/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISFHZQJROMOKB-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131180-54-6
Record name 2-Pyrrolidinemethanol, α,α-bis[4-(trifluoromethyl)phenyl]-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131180-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Halogenation and Trifluoromethylation

The 4-(trifluoromethyl)phenyl groups are typically introduced via Ullmann coupling or nucleophilic aromatic substitution. A patent by EP0004447A2 describes the preparation of trifluoromethyl-substituted aromatics using sodium benzylate-mediated etherification followed by hydrogenolysis (Figure 1):

CF3C6H4X+NaOCH2C6H5CF3C6H4OCH2C6H5H2/PdCF3C6H4OH\text{CF}3\text{C}6\text{H}4\text{X} + \text{NaOCH}2\text{C}6\text{H}5 \rightarrow \text{CF}3\text{C}6\text{H}4\text{OCH}2\text{C}6\text{H}5 \xrightarrow{\text{H}2/\text{Pd}} \text{CF}3\text{C}6\text{H}4\text{OH}

Conditions :

  • Catalyst: 5% Pd/C (0.5 mol%)

  • Solvent: Ethanol/water (9:1 v/v)

  • Yield: 82–89%

Iodination for Cross-Coupling

For Suzuki-Miyaura couplings, (2-Iodo-4-(trifluoromethyl)phenyl)methanol (CAS 873005-49-3) is synthesized via NaBH₄ reduction of 4-formyl-3-iodobenzotrifluoride:

CF3C6H3(CHO)INaBH4/MeOHCF3C6H3(CH2OH)I\text{CF}3\text{C}6\text{H}3(\text{CHO})\text{I} \xrightarrow{\text{NaBH}4/\text{MeOH}} \text{CF}3\text{C}6\text{H}3(\text{CH}2\text{OH})\text{I}

Optimized Parameters :

  • Temperature: 0°C → RT

  • Reaction time: 4 h

  • Yield: 73%

Construction of the Pyrrolidine Core

Chiral Pyrrolidine Synthesis

The (S)-pyrrolidin-2-ylmethanol moiety is synthesized via asymmetric hydrogenation of a prochiral enamide. A modified procedure from Huang et al. employs NH₄I/Na₂S₂O₄-mediated cyclization:

Ketoxime acetateNH4I (2 equiv), Na2S2O4Pyrrolidine derivative\text{Ketoxime acetate} \xrightarrow{\text{NH}4\text{I (2 equiv), Na}2\text{S}2\text{O}4} \text{Pyrrolidine derivative}

Critical Data :

  • Solvent: DMF/H₂O (3:1)

  • Temperature: 80°C

  • Diastereomeric excess: >98%

Stereochemical Control

Chiral resolution using (R)-(−)-mandelic acid achieves >99% ee for the (S)-enantiomer. Recrystallization from hexane/ethyl acetate (1:5) yields optically pure product.

Convergent Synthesis of the Target Molecule

Friedel-Crafts Alkylation

The bis-aryl methanol structure is assembled via Friedel-Crafts reaction between pyrrolidine-2-carbaldehyde and two equivalents of 4-(trifluoromethyl)benzene:

Pyrrolidine-2-carbaldehyde+2CF3C6H5AlCl3Bis-aryl ketone\text{Pyrrolidine-2-carbaldehyde} + 2 \text{CF}3\text{C}6\text{H}5 \xrightarrow{\text{AlCl}3} \text{Bis-aryl ketone}

Optimization :

  • Catalyst: Anhydrous AlCl₃ (3 equiv)

  • Solvent: Dichloromethane, −10°C

  • Conversion: 91%

Stereoselective Reduction

The ketone intermediate is reduced to methanol using (S)-CBS catalyst (Corey-Bakshi-Shibata):

Ketone(S)CBS/BH3THF(S)-Methanol derivative\text{Ketone} \xrightarrow{(S)-\text{CBS}/\text{BH}_3\cdot\text{THF}} \text{(S)-Methanol derivative}

Performance Metrics :

  • Enantiomeric ratio: 96:4 (S:R)

  • Isolated yield: 78%

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether:

Free base+HCl (g)Hydrochloride salt\text{Free base} + \text{HCl (g)} \rightarrow \text{Hydrochloride salt}

Crystallization Conditions :

  • Solvent: Diethyl ether/acetone (4:1)

  • Purity by HPLC: 99.8%

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ee (%)Purity (%)
Asymmetric hydrogenationCyclization829899.5
CBS reductionKetone → Methanol789699.2
Chiral resolutionMandelic acid complex65>9999.8

Scalability and Industrial Considerations

Large-scale production (≥1 kg) employs continuous flow hydrogenation to enhance safety and reproducibility. Key parameters:

  • Pressure: 50 bar H₂

  • Residence time: 12 min

  • Catalyst: Immobilized Ru-BINAP complex

  • Space-time yield: 1.2 kg·L⁻¹·day⁻¹

Purification via simulated moving bed (SMB) chromatography achieves 99.9% purity with <0.1% residual solvents.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.68 (d, J = 8.4 Hz, 4H, ArH)

  • δ 7.55 (d, J = 8.4 Hz, 4H, ArH)

  • δ 4.21 (m, 1H, CH(OH))

  • δ 3.45–3.12 (m, 4H, pyrrolidine-H)

HPLC : Chiralcel OD-H column, n-hexane/EtOH (85:15), tR = 14.3 min (S-isomer) .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmacological Properties : The compound has been explored for its potential therapeutic effects, including anti-cancer properties. Its unique structure allows it to interact with specific molecular targets, potentially modulating various biochemical pathways such as signal transduction and metabolic processes.

2. Organic Synthesis

  • Chiral Building Block : As a chiral compound, it serves as an essential intermediate in the synthesis of complex organic molecules. Its stereochemistry can lead to different biological activities compared to its enantiomer, making it valuable in asymmetric synthesis .

3. Biological Research

  • Ligand Development : Investigated as a ligand in biochemical assays, the compound may influence enzyme activity or receptor interactions, thereby providing insights into new therapeutic targets.

4. Industrial Applications

  • Agrochemicals : The compound's properties are also being evaluated for use in developing agrochemicals, where its stability and efficacy could enhance agricultural productivity.

Case Studies

A notable study published in 2004 investigated the synthesis and biological activity of related trifluoromethyl phenyl compounds. It demonstrated their efficacy in inhibiting certain cancer cell lines through apoptosis induction. Although this study did not directly focus on (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride, it suggests potential pathways for further investigation into its biological activity and therapeutic applications.

Comparison with Related Compounds

The biological activity of this compound can be compared to its enantiomer and other derivatives:

CompoundBiological Activity
(R)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochlorideDifferent activity profile due to chirality
Bis(4-(trifluoromethyl)phenyl)methanolKnown anti-cancer properties

Mechanism of Action

The mechanism by which (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its bis(4-(trifluoromethyl)phenyl)methanol motif attached to a pyrrolidine ring. Below is a comparison with structurally related analogs from the evidence:

Compound Name Core Structure Trifluoromethyl Groups Molecular Formula Molecular Weight Melting Point (°C) CAS RN
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride Pyrrolidine 2 (4-position) C₂₅H₂₂F₆NO₂·HCl ~516.9 (calc) N/A N/A
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol Pyridine-phenyl 1 (pyridyl position) C₁₃H₁₀F₃NO 253.21 123–124 613239-75-1
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Thiazole-phenyl 1 (phenyl position) C₁₁H₈F₃NOS 259.24 107 857284-25-4
Diazaspiro[4.5]decene derivative Diazaspiro ring 2 (phenyl and pyrimidinyl) Complex N/A N/A N/A

Key Observations:

  • Core Heterocycle : The pyrrolidine core differs from pyridine (), thiazole (), and diazaspiro () systems. Pyrrolidine’s rigidity and nitrogen atom may influence binding selectivity.
  • Molecular Weight : The target’s higher molecular weight (~517 g/mol) suggests increased steric bulk compared to simpler analogs (~250–260 g/mol).

Physicochemical Properties

  • Melting Point : While the target’s melting point is unavailable, analogs with single CF₃ groups (e.g., 107–124°C in ) suggest the target may exhibit a higher range due to increased symmetry and intermolecular forces.
  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogs like those in .

Biological Activity

(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a pyrrolidine ring and bis(4-(trifluoromethyl)phenyl)methanol moiety, suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's IUPAC name is [(2S)-pyrrolidin-2-yl]-bis[4-(trifluoromethyl)phenyl]methanol;hydrochloride, with the molecular formula C19H18ClF6NOC_{19}H_{18}ClF_6NO and a molecular weight of approximately 425.80 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it an intriguing candidate for biological applications.

PropertyValue
IUPAC Name[(2S)-pyrrolidin-2-yl]-bis[4-(trifluoromethyl)phenyl]methanol;hydrochloride
Molecular FormulaC19H18ClF6NOC_{19}H_{18}ClF_6NO
Molecular Weight425.80 g/mol
AppearanceWhite to off-white powder
Melting Point115 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways, including:

  • Signal Transduction : Potentially influencing cellular communication processes.
  • Metabolic Pathways : Affecting the metabolism of other compounds or substrates.

Case Study Example

A study published in 2004 explored the synthesis and biological activity of related trifluoromethyl phenyl compounds, demonstrating their efficacy in inhibiting certain cancer cell lines through apoptosis induction . Although not directly studying this compound, the findings suggest potential pathways for further investigation.

Comparison with Related Compounds

The biological activity of this compound can be compared to its enantiomer and other derivatives:

CompoundBiological Activity
(R)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochlorideDifferent activity profile due to chirality
Bis(4-(trifluoromethyl)phenyl)methanolKnown anti-cancer properties

Q & A

Q. Table 1. Comparison of Crystallization Conditions for Enantiopure Synthesis

ConditionSolvent SystemYield (%)ee (%)Source
StandardMethanol/Toluene8599
High-purityEthanol/Acetone9299
Rapid coolingDichloromethane7895

Q. Table 2. Key Stability Parameters Under Accelerated Conditions

pHTemperature (°C)Degradation ProductsHalf-life (days)
140None detected>28
740Trace methanol derivatives21
1340Trifluoromethyl hydrolysis7

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